4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14780613
Molecular Formula: C19H20Cl2N4O3
Molecular Weight: 423.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20Cl2N4O3 |
|---|---|
| Molecular Weight | 423.3 g/mol |
| IUPAC Name | 4-(3,4-dichlorophenyl)-N-[2-(3-hydroxyanilino)-2-oxoethyl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C19H20Cl2N4O3/c20-16-5-4-14(11-17(16)21)24-6-8-25(9-7-24)19(28)22-12-18(27)23-13-2-1-3-15(26)10-13/h1-5,10-11,26H,6-9,12H2,(H,22,28)(H,23,27) |
| Standard InChI Key | JWRRXHXAALYFSQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)NC3=CC(=CC=C3)O |
Introduction
4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound with a molecular formula of C19H21ClN4O3 and a molecular weight of approximately 388.8 g/mol . This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anti-inflammatory properties.
Synthesis and Preparation
While specific synthesis protocols for 4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide are not detailed in the available literature, general methods for synthesizing similar piperazine derivatives often involve condensation reactions between piperazine and appropriate carboxylic acid derivatives, followed by further functionalization steps.
Research Findings and Future Directions
Currently, there is a lack of comprehensive research findings specifically on 4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide. Future studies should focus on its synthesis optimization, pharmacokinetic profiling, and in vitro/in vivo efficacy assessments to explore its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume